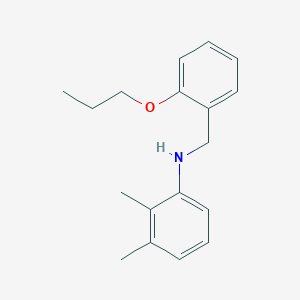

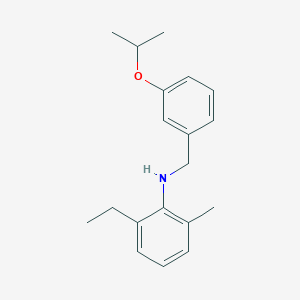

![molecular formula C15H15ClFNO B1385462 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline CAS No. 1040685-77-5](/img/structure/B1385462.png)

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline” is a chemical compound that is related to a group of compounds known as ionic liquids . These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds differ in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .

Synthesis Analysis

The synthesis of these ionic liquids involves the creation of compounds containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds are differentiated by the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .Molecular Structure Analysis

The molecular structure of these compounds consists of a (4-chloro-2-methylphenoxy)acetate anion and an N-alkyl-N,N-dimethylphenoxyammonium cation with an alkyl substituent length from hexyl to tetradecyl and the substitution of the phenol ring at the para and meta positions with a chlorine atom and a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include their solubility and thermal stability . The compounds are also characterized by the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position, as well as the length of the alkyl chain (from hexyl to tetradecyl) .Applications De Recherche Scientifique

Schiff Base Formation and Structural Characterization

A notable study by Yaeghoobi, Rahman, and Ng (2009) explored the Schiff base formation involving similar structural components, emphasizing the planar nature of the constituent parts and the specific angles formed between them. The hydroxy group in their study formed a hydrogen bond to the imino N atom, indicating potential reactive sites in related compounds (Yaeghoobi et al., 2009).

Synthetic Routes and Intermediates

Mei-ling (2006) discussed the synthesis of Ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate, an important intermediate in the production of pentoxazone, a novel oxazolidinedione herbicide. The study highlighted the methodological simplicity and total yield of the synthesis process, which is critical in industrial chemistry (Mei-ling, 2006).

Analytical and Computational Studies

Atalay, Macit, and Bulbul (2021) presented a comprehensive study on N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, involving X-ray diffraction and computational analyses. Their research provides insight into the molecular structure, highlighting weak intermolecular hydrogen bonds that influence the packing of the crystal structure. Such studies are crucial for understanding the material properties and potential applications in various fields (Atalay et al., 2021).

Coordination Chemistry and Potential Applications

Barceló-Oliver et al. (2013) delved into the coordination chemistry of N(1)-hexyl substituted pyrimidines. Their research focused on the solubility properties and the reactivity of these compounds with metal ions like Ag(I) and Hg(II). The presence of hexyl chains and fluorine atoms led to the formation of intriguing 3D architectures in the solid state. Such studies are fundamental for applications in catalysis, material science, and potentially in pharmacology (Barceló-Oliver et al., 2013).

Orientations Futures

The future directions for the research and development of these compounds could involve further exploration of their unique properties and potential applications. This could include their use in chemical synthesis, extraction, catalysis, and electrochemical processes . Additionally, the bioavailabilities of these compounds could be improved by their conversion into ionic liquids .

Propriétés

IUPAC Name |

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO/c1-11-10-12(16)6-7-15(11)19-9-8-18-14-5-3-2-4-13(14)17/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFMHQJJCBHCML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCNC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)

![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline](/img/structure/B1385385.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)

![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)

![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)